molecular formula C6H3Cl2F2NO B7837760 2,3-Dichloro-5-(difluoromethoxy)pyridine

2,3-Dichloro-5-(difluoromethoxy)pyridine

Cat. No.: B7837760
M. Wt: 213.99 g/mol
InChI Key: NGRHONWFUKCIHG-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)pyridine is a halogenated pyridine derivative characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(difluoromethoxy)pyridine typically involves halogenation and difluoromethylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides or other nucleophiles under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of chlorinated pyridines with reduced halogen content.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)pyridine is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

2,3-Dichloro-5-(difluoromethoxy)pyridine is compared to other similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-methylpyridine. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • 2,3-Dichloro-5-methylpyridine

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine

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Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRHONWFUKCIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorodifluoromethane was passed at 50° C. into a mixture of 32.8 g (0.2 mol) of 5,6-dichloro-3-pyridinol in 200 ml of 1,4-dioxane and 40 g (1 mol) of sodium hydroxide in 100 ml of water until starting material was no longer present. The further procedure was then carried out as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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